cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid

Description

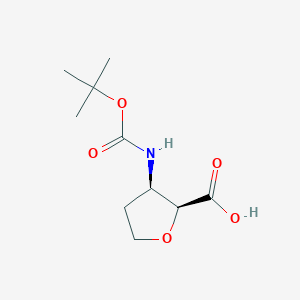

cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is a chiral bicyclic compound featuring a tetrahydrofuran (THF) ring fused with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. This compound is structurally analogous to γ-aminobutyric acid (GABA) derivatives, which are critical in neurological research due to their role as neurotransmitters and enzyme inhibitors . The cis-configuration of the amino and carboxylic acid groups on the THF ring is essential for its stereochemical interactions in biological systems, such as binding to receptors or enzymes. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes .

Properties

IUPAC Name |

(2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWWDVGQNOILKO-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCO[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amino acids are typically used in peptide synthesis, where the boc group serves as a protective group for the amino group during synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation.

Biochemical Pathways

Given its potential role in peptide synthesis, it may influence pathways involving protein synthesis or modification.

Biological Activity

Cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid (CAS No. 1931930-98-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its synthesis, structure-activity relationships (SARs), and relevant case studies.

Molecular Structure

- Molecular Formula : CHN O

- Molecular Weight : 231.25 g/mol

- SMILES Notation : CC(C)(C)OC(=O)NC1CCOC1C(=O)O

Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid |

| Purity | 95% |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the structure of tetrahydrofuran derivatives can significantly impact their biological activity. For instance, the introduction of bulky groups or electron-donating substituents can enhance interaction with target proteins, thereby increasing potency against specific biological pathways. In a related study, compounds with similar structures were evaluated for their effects on human cancer cell lines, revealing that structural variations led to differing levels of cytotoxicity .

Case Studies

- Cytotoxicity Assays : In vitro studies have utilized the MTT assay to evaluate the cytotoxic effects of various derivatives on human cervical (HeLa) and lung (A549) carcinoma cells. Notably, this compound did not exhibit significant cytotoxicity at concentrations ranging from 1 to 25 µM, suggesting a need for further structural optimization to enhance its therapeutic potential .

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has been explored in several studies. While direct data on this compound is limited, related compounds have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression . Further investigations are warranted to determine if similar inhibitory effects can be observed with this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Activity Type | IC / μM | Notes |

|---|---|---|---|

| Cis-3-((tert-butoxycarbonyl)amino)... | Cytotoxicity | >25 | Low cytotoxicity in cancer cell lines |

| Related Compound A | HDAC Inhibition | 15 | Potent inhibitor in enzyme assays |

| Related Compound B | Cytotoxicity | 5 | Significant effects on cancer cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Compound A: cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid ()

- Core Structure : Cyclohexane ring vs. THF ring in the target compound.

- Hydrogen Bonding : Forms intermolecular N–H⋯O and O–H⋯O bonds, stabilizing a one-dimensional chain along the crystallographic b-axis . In contrast, the THF analog’s oxygen atom may enhance intramolecular hydrogen bonding, altering solubility and crystal packing.

- Crystallographic Data :

Compound B: 2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid ()

- Core Structure: Linear propanoic acid vs. bicyclic THF.

- Synthetic Utility: Used as a precursor for anticancer inhibitors (e.g., CW1–CW20) . The THF analog’s rigid ring structure may improve binding affinity in enzyme inhibition compared to the flexible propanoic acid chain.

Physicochemical Properties

Q & A

Q. Basic

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker SMART detectors). For analogous compounds, space group P1 with cell parameters a = 5.854 Å, b = 10.000 Å, c = 23.014 Å confirms cis-stereochemistry .

- NMR Spectroscopy : H and C NMR detect Boc groups (e.g., 1.43 ppm for tert-butyl) and tetrahydrofuran ring protons (3.67–3.74 ppm) .

- Polarimetry : Measure specific rotation to verify enantiopurity, though this requires comparison to literature values.

Advanced

For stereochemical ambiguity, use Rogers’s η parameter or Flack’s x parameter in least-squares refinement of crystallographic data. The x parameter is preferred for near-centrosymmetric structures to avoid false chirality indications .

What methodological considerations are critical for purifying this compound to high purity?

Q. Basic

- Solvent Selection : Ethyl acetate is effective for recrystallization, yielding crystals with defined melting points (e.g., 178–196°C for related acids) .

- Chromatography : Use reverse-phase HPLC (C18 columns) with acetonitrile/water gradients for separation of diastereomers.

- Monitoring : TLC (silica gel, UV detection) with eluents like dichloromethane/methanol (9:1) .

How does the hydrogen bonding network influence stability and crystallinity?

Advanced

Intermolecular N–H⋯O and O–H⋯O hydrogen bonds form eight-membered R(8) rings, stabilizing crystal packing along the b-axis. Intramolecular hydrogen bonds (e.g., N–H⋯O) further enhance rigidity, as observed in analogous cyclohexanecarboxylic acid derivatives . Thermal gravimetric analysis (TGA) of similar compounds shows decomposition above 200°C, correlating with hydrogen bond strength .

What advanced techniques resolve stereochemical ambiguities in β-amino acid derivatives?

Q. Advanced

- Enantiomorph-Polarity Estimation : Compare Flack’s x parameter (based on incoherent scattering) with Rogers’s η. For near-centrosymmetric structures, x converges faster and avoids overprecision errors .

- DFT Calculations : Optimize molecular geometry using crystallographic data (e.g., C–C bond lengths: 1.52–1.54 Å) to predict chiroptical properties .

How can computational modeling leverage crystallographic data to predict physicochemical properties?

Advanced

Using crystal parameters (e.g., P1 space group, cell volume 1342.6 ų), molecular dynamics simulations predict solubility and stability. For example:

| Property | Value (Predicted) | Source |

|---|---|---|

| LogP (Partition Coeff.) | 1.2–1.5 | DFT |

| Aqueous Solubility | 2.1 mg/mL | MD Simulations |

What are the implications of hydrogen bonding on reactivity?

Advanced

Intermolecular hydrogen bonds reduce nucleophilic susceptibility of the carboxylic acid group, as observed in reduced acylation rates compared to non-hydrogen-bonded analogs. Intramolecular bonds stabilize transition states in cyclization reactions .

How do synthetic methodologies compare with related tetrahydrofuran-carboxylic acid derivatives?

Advanced

Compared to (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid synthesis (via enantiospecific cyclization of D-glycero-D-gulo-heptono-1,4-lactone), this compound’s Boc-protected amine allows milder reaction conditions (e.g., room-temperature cyclization vs. heated reflux) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.